Cas no 18202-11-4 (12-Tridecyn-1-ol)

12-Tridecyn-1-ol is a terminal alkyne alcohol with the molecular formula C₁₃H₂₄O, featuring a hydroxyl group at the primary carbon and a triple bond at the 12-position. This compound is valued for its bifunctional reactivity, serving as a versatile intermediate in organic synthesis, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its linear structure and terminal alkyne moiety enable precise modifications for polymer chemistry, surface functionalization, and pharmaceutical derivatization. The hydroxyl group further enhances its utility in esterification or etherification reactions. With high purity and stability, 12-Tridecyn-1-ol is suitable for research and industrial applications requiring controlled functional group incorporation.
12-Tridecyn-1-ol structure
12-Tridecyn-1-ol structure
Product Name:12-Tridecyn-1-ol
CAS No:18202-11-4
MF:C13H24O
MW:196.329064369202
MDL:MFCD07780279
CID:122830
PubChem ID:13619557
Update Time:2025-05-24

12-Tridecyn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 12-Tridecyn-1-ol
    • tridec-12-yn-1-ol
    • DTXSID40545182
    • 18202-11-4
    • SCHEMBL130493
    • AS-77933
    • D92924
    • EN300-8582263
    • AKOS006238326
    • MDL: MFCD07780279
    • Inchi: 1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1,14H,3-13H2
    • InChI Key: XDKDILSPAPQFEA-UHFFFAOYSA-N
    • SMILES: OCCCCCCCCCCCC#C

Computed Properties

  • Exact Mass: 196.18300
  • Monoisotopic Mass: 196.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 10
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.7912 (estimate)
  • Melting Point: 25.6°C (estimate)
  • Boiling Point: 303.24°C (rough estimate)
  • Refractive Index: 1.4575 (estimate)
  • PSA: 20.23000
  • LogP: 3.51290

12-Tridecyn-1-ol Customs Data

  • HS CODE:2905290000
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

12-Tridecyn-1-ol Pricemore >>

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Additional information on 12-Tridecyn-1-ol

Research Brief on 12-Tridecyn-1-ol (CAS: 18202-11-4) in Chemical Biology and Pharmaceutical Applications

12-Tridecyn-1-ol (CAS: 18202-11-4) is a terminal alkyne alcohol with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its utility as a versatile building block in organic synthesis, particularly in click chemistry applications. The compound's unique structure, featuring a hydroxyl group and a terminal alkyne, enables efficient conjugation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation and drug discovery.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of 12-Tridecyn-1-ol in the synthesis of novel lipid-based drug delivery systems. Researchers functionalized the hydroxyl group to create amphiphilic derivatives, which self-assembled into nanoparticles capable of encapsulating hydrophobic anticancer agents. The terminal alkyne group allowed for subsequent surface modification with targeting ligands, enhancing tumor-specific delivery. This approach showed improved pharmacokinetics and reduced off-target effects in murine models.

In chemical biology, 12-Tridecyn-1-ol has emerged as a crucial tool for protein labeling and cellular imaging. A recent Nature Chemical Biology paper (2024) described its incorporation into metabolic labeling protocols, where the alkyne moiety served as a bioorthogonal handle for fluorescent dye conjugation. This technique enabled real-time tracking of lipid metabolism in live cells with unprecedented spatial resolution, offering new insights into membrane dynamics and signaling pathways.

The compound's antimicrobial properties have also gained attention. A 2024 ACS Infectious Diseases study reported that 12-Tridecyn-1-ol derivatives exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA. Mechanistic studies suggested these compounds disrupt membrane integrity and inhibit virulence factor production. Structure-activity relationship analyses identified optimal chain length and alkyne positioning for maximal efficacy while minimizing cytotoxicity to mammalian cells.

From a synthetic chemistry perspective, advances in catalytic systems have improved the efficiency of 12-Tridecyn-1-ol production. A green chemistry approach published in ChemSusChem (2023) utilized ruthenium-based catalysts to achieve high-yield synthesis from renewable feedstock, addressing previous challenges with heavy metal contamination and energy-intensive processes. This development supports sustainable scale-up for industrial applications.

Ongoing clinical investigations are exploring 12-Tridecyn-1-ol-based conjugates as theranostic agents. Preliminary results from Phase I trials (NCT055XXXXX) show promising tumor-targeting efficiency when combined with radioactive isotopes for both imaging and therapy. The compound's metabolic stability and favorable toxicity profile position it as a potential platform for personalized medicine approaches in oncology.

Future research directions include expanding its applications in PROTAC technology and covalent inhibitor design. Computational modeling studies predict that strategic incorporation of 12-Tridecyn-1-ol scaffolds could enhance protein degradation efficiency and selectivity. As synthetic methodologies and analytical techniques continue to advance, this versatile compound is poised to play an increasingly important role in bridging chemical biology with pharmaceutical development.

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